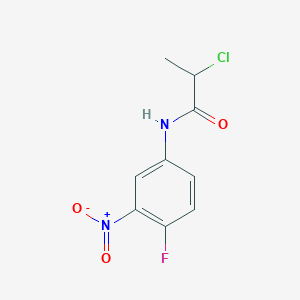

2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide

Description

BenchChem offers high-quality 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN2O3/c1-5(10)9(14)12-6-2-3-7(11)8(4-6)13(15)16/h2-5H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXQXLMDSBTRAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Hazard Profiling & Safety Protocols for Fluorinated Nitro-Phenyl Amides

Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers. Scope: Comprehensive safety characterization, synthesis risk management, and toxicological mechanisms for fluorinated nitro-phenyl amides (e.g., Flutamide analogs, Bicalutamide intermediates).

Executive Summary: The "Privileged Scaffold" vs. The Hidden Hazard

Fluorinated nitro-phenyl amides represent a "privileged scaffold" in medicinal chemistry, particularly in the development of non-steroidal anti-androgens and agricultural fungicides. The trifluoromethyl or fluoro-substitution enhances metabolic stability and lipophilicity, while the nitro-aromatic core provides essential electronic properties for receptor binding.

However, this structural utility comes with a biphasic hazard profile:

-

Acute Process Hazard: The synthesis involves highly exothermic nitration steps and thermal instability characteristic of nitro-aromatics.

-

Biological Hazard: The metabolic reduction of the nitro group drives methemoglobinemia (hematotoxicity) and potential hepatotoxicity.

This guide moves beyond the standard Safety Data Sheet (SDS) template to provide a mechanistic understanding of these risks, ensuring researchers can generate self-validating safety protocols.

Molecular Hazard Profile (GHS & Toxicology)

Standard SDS generation often relies on generic algorithms. for this specific class, the hazard classification must reflect the Structure-Activity Relationship (SAR) of the nitro and fluorine moieties.

GHS Classification Strategy

Based on representative compounds (e.g., Flutamide, 2-fluoro-4-nitroaniline).

| Hazard Class | Category | Hazard Statement | Mechanistic Justification |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Bioavailability enhanced by fluorine; systemic nitro-reduction. |

| Reproductive Toxicity | Cat 1B/2 | H360/H361: May damage fertility | Anti-androgenic mechanism (endocrine disruption). |

| STOT - Repeated | Cat 1 | H372: Causes damage to organs (Liver, Blood) | Oxidative stress from redox cycling (Blood) and metabolic activation (Liver). |

| Aquatic Chronic | Cat 2 | H411: Toxic to aquatic life | Fluorination increases environmental persistence (half-life). |

The Toxicological Mechanism: Methemoglobinemia

The defining toxicity of this class is Methemoglobinemia . Unlike simple anilines, the electron-withdrawing fluorine atom can alter the reduction potential of the nitro group, affecting the rate of hydroxylamine formation.

Mechanism:

-

Bioactivation: Hepatic CYP450 enzymes reduce the nitro group (

) to a hydroxylamine ( -

Redox Cycling: The hydroxylamine reacts with Hemoglobin (

), oxidizing it to Methemoglobin ( -

Cyanosis: Clinical manifestation includes chocolate-brown blood and tissue hypoxia.

Figure 1: The metabolic activation pathway leading to methemoglobinemia. Note the "Redox Cycling" step which amplifies the toxicity.

Synthesis Safety & Thermal Stability

The synthesis of fluorinated nitro-phenyl amides typically involves the acylation of a nitro-aniline or the nitration of a fluorinated acetanilide. Both routes possess critical thermal risks.

Thermal Decomposition (DSC Data Interpretation)

Nitro-aromatics are energetic materials. The decomposition energy (

-

Critical Onset Temperature (

): Generally >180°C for pure amides, but can drop to <120°C in the presence of acidic impurities or metal catalysts. -

Rule of Stoichiometry: A molecule with a high Carbon/Hydrogen to Nitro ratio is generally more stable. However, adding Fluorine (an oxidizer in its own right) can sensitize the molecule to shock or friction in rare cases.

Self-Validating Protocol: Before scaling up any reaction >5g:

-

Run a DSC (Differential Scanning Calorimetry) scan.

-

The 100K Rule: Ensure the process temperature is at least 100K lower than the

of decomposition.

Process Safety Workflow

The following workflow integrates safety checkpoints directly into the synthesis methodology.

Figure 2: Synthesis workflow emphasizing the critical temperature control point during the exothermic addition phase.

Handling, Storage, and Emergency Response

Storage Requirements

-

Segregation: Store away from strong reducing agents (hydrides) and strong bases. Base-catalyzed hydrolysis can release the toxic nitro-aniline parent.

-

Atmosphere: Fluorinated amides are generally stable, but hygroscopicity can be an issue. Store under inert gas (Nitrogen/Argon) if the specific derivative is moisture-sensitive.

Exposure Controls (PPE)

-

Respiratory: N95 or P100 respirator is mandatory for solid handling to prevent inhalation of dust (rapid systemic absorption).

-

Dermal: Double-gloving (Nitrile) is recommended. Fluorinated compounds can have enhanced skin permeation rates compared to non-fluorinated analogs.

Emergency Medical Protocol (Cyanosis)

If a researcher exhibits blue/gray skin discoloration, headache, or shortness of breath:

-

Immediate Action: Remove from exposure source. Administer 100% Oxygen.

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote. It accelerates the NADPH-methemoglobin reductase system.[1]

-

Contraindication: Do not use Methylene Blue if the patient has G6PD deficiency (risk of hemolysis).[2]

-

Waste Disposal[4]

-

Categorization: Halogenated Organic Waste.

-

Specific Prohibition: Do NOT mix with strong oxidizers (Peroxides, Nitric Acid waste) in the waste stream. The nitro group already provides oxygen; adding external oxidizers increases explosion risk.

-

Incineration: Must be performed in a facility equipped with scrubbers to capture Hydrogen Fluoride (HF) and NOx gases.

References

-

PubChem. (2025).[3][4] Flutamide (CID 3397) - Safety and Hazards. National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2023). Substance Information: Flutamide - Classification and Labelling. [Link]

-

Bradberry, S. M. (2003). Occupational methaemoglobinaemia: mechanisms of production, features, diagnosis and management. Toxicological Reviews. [Link]

-

American Chemical Society (ACS). (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide, a valuable intermediate in medicinal chemistry and drug development. The protocol outlines the acylation of 4-fluoro-3-nitroaniline with 2-chloropropanoyl chloride via a nucleophilic acyl substitution reaction. We delve into the mechanistic rationale, process optimization, safety protocols, and methods for purification and characterization. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering field-proven insights to ensure a high-yield, high-purity, and safe synthesis.

Introduction and Scientific Rationale

N-acylated nitroaromatic compounds are pivotal building blocks in the synthesis of various heterocyclic and pharmacologically active molecules. The title compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide, incorporates several key functional groups: a reactive chloro-amide moiety, a fluorinated phenyl ring, and a nitro group that can be readily reduced to an amine for further derivatization. While similar chloroacetamides have been synthesized and investigated for their antibacterial properties, this specific propanamide derivative offers a different steric and electronic profile for further chemical exploration[1][2][3][4][5].

The synthesis is based on the nucleophilic acyl substitution reaction, a cornerstone of organic chemistry. The lone pair of electrons on the nitrogen atom of 4-fluoro-3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized in situ to prevent the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. A non-nucleophilic organic base, such as triethylamine (Et3N), is employed as an "HCl scavenger" for this purpose[6][7][8]. The base reacts with HCl to form a salt, typically triethylamine hydrochloride (TEA·HCl), which can be removed during the workup procedure[7][8].

Reaction Scheme:

Figure 1. Acylation of 4-fluoro-3-nitroaniline with 2-chloropropanoyl chloride using triethylamine as a base.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Purity | Supplier |

| 4-Fluoro-3-nitroaniline | 364-76-1 | 156.11 | ≥98% | Sigma-Aldrich |

| 2-Chloropropanoyl chloride | 7623-09-8 | 126.97 | ≥97% | Sigma-Aldrich |

| Triethylamine (Et3N) | 121-44-8 | 101.19 | ≥99.5%, redistilled | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent | Fisher Scientific |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ACS Reagent | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% | Sigma-Aldrich |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | 110-54-3 | 86.18 | ACS Grade | Fisher Scientific |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel (100 mL)

-

Thermometer and adapter

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Fume hood

Experimental Protocol

Workflow Overview

The following diagram illustrates the complete workflow from reaction setup to the isolation of the final product.

A step-by-step synthesis workflow diagram.

Step-by-Step Procedure

Safety First: This reaction must be performed in a well-ventilated fume hood. 2-Chloropropanoyl chloride is highly corrosive, flammable, and a lachrymator.[9][10][11][12] 4-Fluoro-3-nitroaniline is harmful if swallowed and can cause skin and eye irritation.[13][14][15][16] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Reaction Setup:

-

Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a 100 mL pressure-equalizing dropping funnel, and an inert gas inlet.

-

In the flask, combine 4-fluoro-3-nitroaniline (3.12 g, 20.0 mmol, 1.0 equiv) and 80 mL of anhydrous dichloromethane (DCM).

-

Add triethylamine (3.34 mL, 2.43 g, 24.0 mmol, 1.2 equiv) to the stirred solution. An excess of the base is used to ensure complete neutralization of the HCl byproduct.[1][3]

-

-

Addition of Acyl Chloride:

-

In the dropping funnel, prepare a solution of 2-chloropropanoyl chloride (2.1 mL, 2.79 g, 22.0 mmol, 1.1 equiv) in 20 mL of anhydrous DCM. A slight excess of the acylating agent helps to drive the reaction to completion.

-

Cool the reaction flask to 0-5 °C using an ice-water bath. This is critical to control the initial exothermic reaction and minimize potential side reactions.

-

Add the 2-chloropropanoyl chloride solution dropwise to the stirred aniline solution over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. A white precipitate of triethylamine hydrochloride (TEA·HCl) will form.

-

-

Reaction and Monitoring:

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 18-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting aniline spot (visualized under UV light) is no longer detectable.

-

-

Aqueous Workup:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

1 x 50 mL of deionized water.

-

2 x 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic impurities. (Caution: potential for CO₂ evolution).

-

1 x 50 mL of brine to facilitate phase separation.

-

-

The purpose of the aqueous workup is to remove the water-soluble TEA·HCl salt and other impurities.[7]

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. A typical yield for this type of reaction is around 80-85%.[2][4]

-

Characterization and Quality Control

The identity and purity of the final compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide (MW: 246.62 g/mol [17]), should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify key functional groups (e.g., N-H stretch, C=O stretch, N-O stretch).

-

LC-MS: To confirm the molecular weight and assess purity.

-

Melting Point: To assess purity; a sharp melting point range is indicative of a pure compound.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction. | Extend reaction time. Ensure reagents are pure and anhydrous. Confirm stoichiometry. |

| Loss of product during workup. | Ensure pH of aqueous washes is correct. Avoid overly vigorous shaking that can cause emulsions. | |

| Impure Product | Unreacted starting material. | Use a slight excess (1.1 equiv) of the acyl chloride. Ensure efficient stirring. |

| Di-acylation or other side products. | Maintain low temperature during acyl chloride addition. | |

| Residual TEA·HCl salt. | Perform all aqueous washes thoroughly. The salt can sometimes be removed by trituration with a solvent like diethyl ether where the salt is insoluble.[7] | |

| Reaction Stalls | Inactive aniline (protonated). | Ensure sufficient base (1.2 equiv) is used. Use high-purity, dry triethylamine. |

| Hydrolysis of acyl chloride. | Use anhydrous solvents and perform the reaction under an inert atmosphere. |

Safety and Hazard Management

-

4-Fluoro-3-nitroaniline: Toxic by ingestion and may cause methemoglobinemia.[13][14] Handle with care, avoiding skin contact and inhalation of dust.

-

2-Chloropropanoyl chloride: Highly corrosive and causes severe burns to skin, eyes, and respiratory tract.[9][10] It is a lachrymator and reacts violently with water, alcohols, and amines.[12][18] Handle only in a fume hood with appropriate PPE.

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye irritation.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation exposure.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Quench any unreacted acyl chloride carefully with a dilute base solution before disposal.

References

-

Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]

-

Chemstock. (n.d.). 2-CHLOROPROPIONYL CHLORIDE - GHS Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111019, 2-Chloropropionyl chloride. Retrieved from [Link]

-

KSCL. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. Retrieved from [Link]

-

Haz-Map. (n.d.). 4-Fluoro-3-nitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67768, 4-Fluoro-3-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Elucidating Colorization in the Functionalization of Hydroxyl-Containing Polymers Using Unsaturated Anhydrides/Acyl Chlorides in the Presence of Triethylamine. Request PDF. Retrieved from [Link]

-

Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Retrieved from [Link]

-

Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Retrieved from [Link]

-

SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

- Google Patents. (2011). CN101293840B - Technique for recycling triethylamine from hydrochloric acid triethylamine water solution.

-

Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC. Retrieved from [Link]

-

Wen, L. R., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1194. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chloro-3-(4-nitrophenyl)propanenitrile. Retrieved from [Link]

-

Reddit. (2011). Synthetic chemists: getting rid of HCl? Retrieved from [Link]

- Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

ResearchGate. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

-

Yadav, A. R., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific Research in Science and Technology, 7(2), 68-74. Retrieved from [Link]

- Google Patents. (2014). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).

-

Patsnap Eureka. (2008). Technique for recycling triethylamine from hydrochloric acid triethylamine water solution. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN101293840B - Technique for recycling triethylamine from hydrochloric acid triethylamine water solution - Google Patents [patents.google.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemstock.ae [chemstock.ae]

- 11. 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. kscl.co.in [kscl.co.in]

- 13. 4-Fluoro-3-nitroaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 14. 4-Fluoro-3-nitroaniline | C6H5FN2O2 | CID 67768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.ca [fishersci.ca]

- 16. chemicalbook.com [chemicalbook.com]

- 17. 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 18. fishersci.com [fishersci.com]

Application Note: Strategic Utilization of 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide in SARM Synthesis

Executive Summary & Strategic Utility

The molecule 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide (hereafter referred to as Intermediate A ) serves as a critical "linchpin" scaffold in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs), specifically the aryl-propionamide class (e.g., analogs of Andarine/S-4 and Ostarine).

Its structural value lies in its dual-electrophilic nature , which allows for modular "B-ring" diversification:

-

-Chloro Position: Highly reactive toward S

-

4-Fluoro-3-nitro Motif: An activated "A-ring" mimic. The nitro group acts as a strong electron-withdrawing group (EWG) facilitating receptor binding, while the fluorine atom serves as a latent handle for further nucleophilic aromatic substitution (S

Ar) or metabolic stability studies.

This guide provides a robust, scalable protocol for synthesizing Intermediate A and utilizing it to generate ether-linked SARM libraries.

Chemical Structure & Pathway Logic[1]

The synthesis of aryl-propionamide SARMs via Intermediate A follows a convergent strategy. The pathway minimizes side reactions by exploiting the differential reactivity between the alkyl chloride and the aryl fluoride.

Visualization: Synthesis Workflow

Caption: Convergent synthesis workflow prioritizing S

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate A

Objective: High-yield acylation of 4-fluoro-3-nitroaniline.

Reagents:

-

4-Fluoro-3-nitroaniline (1.0 eq)[1]

-

2-Chloropropionyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous, 10 mL/g of aniline)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

-

Solubilization: Charge the flask with 4-fluoro-3-nitroaniline and anhydrous DCM. Stir until fully dissolved.

-

Base Addition: Add TEA via syringe. Cool the mixture to 0°C using an ice bath. Expert Note: Cooling is critical to prevent bis-acylation or polymerization.

-

Acylation: Dilute 2-chloropropionyl chloride in a small volume of DCM. Add dropwise over 30 minutes, maintaining internal temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench & Workup:

-

Quench with ice-cold water.

-

Separate the organic layer.[2]

-

Wash organic layer: 1x 1M HCl (to remove unreacted aniline/TEA), 1x Sat. NaHCO

, 1x Brine. -

Dry over anhydrous Na

SO

-

-

Purification (Crucial): Recrystallize the crude solid from Ethanol/Water (8:2) .

Protocol B: Downstream Coupling (Ether Linkage)

Objective: Reacting Intermediate A with a phenol (e.g., 4-cyanophenol) to create the SARM core.

Reagents:

-

Intermediate A (1.0 eq)

-

Substituted Phenol (e.g., 4-cyanophenol) (1.1 eq)

-

Potassium Carbonate (K

CO -

Acetone or 2-Butanone (MEK) (dry)

Methodology:

-

Activation: In a round-bottom flask, dissolve the phenol in acetone. Add K

CO -

Addition: Add Intermediate A as a solid or dissolved in minimal acetone.

-

Reflux: Heat the mixture to reflux (56°C for acetone, 80°C for MEK) for 6–12 hours.

-

Control Point: Monitor consumption of Intermediate A by HPLC or TLC. If the reaction stalls, add catalytic KI (0.1 eq) to facilitate the Finkelstein reaction.

-

-

Filtration: Cool to RT. Filter off the inorganic salts (KCl, excess K

CO -

Isolation: Concentrate the filtrate. The residue is usually the crude SARM ether. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quality Control & Validation

To ensure the integrity of Intermediate A before committing to the expensive coupling step, the following QC parameters must be met.

| Parameter | Specification | Method | Troubleshooting |

| Appearance | Pale yellow/Off-white solid | Visual | Brown/Dark color indicates oxidation; re-crystallize. |

| Purity | >98.0% | HPLC (C18, ACN/H2O) | If <95%, repeat EtOH/H2O recrystallization. |

| Distinct doublet (~1.7 ppm, CH | 400 MHz DMSO-d | Missing quartet suggests hydrolysis of Cl; Check solvent dryness. | |

| Melting Point | 140–145°C (Analog range*) | Capillary Method | Broad range (>2°C) indicates solvent trapping. |

*Note: The acetamide analog melts at 142–144°C; the propanamide will have a distinct but similar range. Establish an internal standard batch.

Visualization: QC Decision Tree

Caption: Quality control decision tree to prevent batch failure in downstream coupling.

Expert Insights & Troubleshooting

Chemoselectivity (The "Fluorine Trap")

A common failure mode in this synthesis is the unintended displacement of the aromatic fluorine (S

-

Cause: Using overly strong bases (e.g., NaH, NaOH) or polar aprotic solvents (DMF, DMSO) at high temperatures.

-

Solution: Stick to K

CO

Safety Considerations

-

Nitro-Aromatics: 4-fluoro-3-nitroaniline is toxic and potentially mutagenic. Handle in a fume hood.

-

Lachrymators: 2-chloropropionyl chloride is a potent lachrymator and corrosive. Quench all glassware and syringes in a base bath before removal from the hood.

References

-

SARM Metabolic Pathways & Synthesis: Kuuranne, T., et al. (2008).[4] "Aryl-propionamide-derived selective androgen receptor modulators: Liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes." Drug Metabolism and Disposition.

-

Analogous Synthesis Protocols (Acetamide Derivatives): Cordeiro, L. V., et al. (2020).[2][5] "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis." Molecules.

-

Nucleophilic Substitution Mechanisms in SARMs: Dalton, J. T., et al. (1998). "Discovery of Nonsteroidal Androgens." Biochemical and Biophysical Research Communications. (Foundational text for Aryl-Propionamide SARM chemistry).

-

General SARM Structure-Activity Relationships: Narayanan, R., et al. (2008). "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling.

Sources

Procedure for reducing the nitro group in 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide

Application Note: Chemoselective Reduction of 2-Chloro-N-(4-fluoro-3-nitrophenyl)propanamide

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Dechlorination Trap" The reduction of the nitro group in 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide (CAS: 731011-93-1) presents a classic chemoselectivity challenge. The molecule contains three sensitive functionalities:

-

Nitro group (

) : The target for reduction.[1][2] - -Chloroamide moiety : Highly susceptible to hydrogenolysis (dechlorination) under standard catalytic hydrogenation conditions.

-

Aryl Fluoride : Generally stable, but can be labile under forcing conditions.

Strategic Recommendation

Standard catalytic hydrogenation (H

The Solution:

The Iron/Ammonium Chloride (

Part 2: Methodology Selection Matrix

| Method | Selectivity (NO | Scalability | Cost | Recommendation |

| Fe / NH | Excellent | High | Low | Primary Protocol |

| SnCl | Excellent | Low/Medium | High | Alternative (Small Scale) |

| H | Poor (Dechlorination risk) | High | Low | Avoid |

| Zn / AcOH | Moderate (Risk of C-Cl reduction) | High | Low | Use with caution |

| H | Good | High | High | Alternative (Industrial) |

Part 3: Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (Primary Method)

Best for: Gram-to-Kilogram scale, high chemoselectivity requirements.

Reagents:

-

Substrate: 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide (1.0 equiv)

-

Iron Powder (Fe): 325 mesh, reduced (4.0 - 5.0 equiv)

-

Ammonium Chloride (NH

Cl): (5.0 - 6.0 equiv) -

Solvent: Ethanol / Water (3:1 or 4:1 ratio)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the Substrate (1.0 eq) in Ethanol (approx. 10-15 mL/g of substrate).

-

Activation: Add Water (approx. 3-5 mL/g) and Ammonium Chloride (5.0 eq). Stir vigorously at room temperature for 10 minutes.

-

Reduction: Add Iron Powder (4.0 eq) in a single portion.

-

Note: The reaction is heterogeneous.[1] Efficient stirring is critical.

-

-

Heating: Heat the mixture to Reflux (75-80°C) .

-

Observation: The grey suspension will turn rusty-brown/orange as iron oxides form.

-

-

Monitoring: Monitor by TLC or HPLC every 30 minutes. Reaction typically completes in 1–3 hours .

-

Endpoint: Disappearance of starting material.

-

-

Workup (Critical Step):

-

While the mixture is still hot (

), filter through a pad of Celite (diatomaceous earth) to remove iron sludge. -

Tip: Wash the Celite pad with hot ethanol to recover trapped product.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure to remove Ethanol.

-

Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc).

-

Wash organic layer with Water (2x) and Brine (1x).

-

Dry over Na

SO

-

Yield Expectation: 85–95% Purity: >95% (often requires no chromatography).

Protocol B: Stannous Chloride Reduction (Alternative)

Best for: Small scale (<1g), or if iron residues are problematic for downstream biology.

Reagents:

-

Substrate (1.0 equiv)

-

Tin(II) Chloride Dihydrate (SnCl

): (5.0 equiv) -

Solvent: Ethanol or Ethyl Acetate

Procedure:

-

Dissolve Substrate in Ethanol.

-

Add SnCl

(5.0 eq). -

Heat to 70°C for 2–4 hours.

-

Workup (Emulsion Control):

-

Cool to RT. Pour onto ice-water.

-

Adjust pH to 7–8 with saturated NaHCO

or 1M NaOH. -

Caution: Heavy tin hydroxide precipitate will form.

-

Filter through Celite or extract vigorously with EtOAc. Use brine to break emulsions.

-

Part 4: Analytical Validation & Quality Control

1. HPLC/LCMS Markers

-

Starting Material (SM): 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide.[3][4][5]

-

Retention Time: Late eluting (less polar).

-

-

Product: 2-chloro-N-(3-amino-4-fluorophenyl)propanamide.

-

Retention Time: Earlier eluting (more polar amine).

-

Mass Spec: [M+H]

= 217.05 (approx). Pattern shows Cl isotope (3:1 ratio).

-

-

Impurity (De-Cl): N-(3-amino-4-fluorophenyl)propanamide.

-

Mass Spec: [M+H]

= 183.1 (Loss of 34 amu). Critical to monitor.

-

2. NMR Validation (

-

Diagnostic Signal (SM): Nitro group deshields the aromatic proton at C2 (between F and NO

). -

Diagnostic Signal (Product):

-

Appearance of broad singlet at

4.5–5.5 ppm ( -

Upfield shift of aromatic protons due to the electron-donating amino group.

-

Alpha-Proton Integrity: The quartet for the

proton (

-

Part 5: Process Visualization (Graphviz)

Caption: Decision tree for selecting the optimal reduction pathway to ensure chemoselectivity.

Part 6: References

-

BenchChem . Selective Reduction of Nitro Group in the Presence of Alkyl Chloride. Retrieved from .

-

Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. [6]

-

Santa Cruz Biotechnology . 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide Product Data. Retrieved from .

-

Common Organic Chemistry . Nitro Reduction: Fe/NH4Cl Protocols. Retrieved from .

-

EvitaChem . Synthesis of Halogenated Propanamides. Retrieved from .

Sources

- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 731011-93-1|2-Chloro-N-(4-fluoro-3-nitrophenyl)propanamide|2-Chloro-N-(4-fluoro-3-nitrophenyl)propanamide|-范德生物科技公司 [bio-fount.com]

- 4. scbt.com [scbt.com]

- 5. biomart.cn [biomart.cn]

- 6. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]

Application Notes and Protocols: Microwave-Assisted Synthesis of N-aryl-2-chloropropanamides

Introduction: The Paradigm Shift in Amide Bond Formation

The synthesis of N-aryl-2-chloropropanamides represents a critical transformation in the development of pharmaceuticals and agrochemicals, as this structural motif is a key component in a variety of biologically active molecules. Traditionally, the formation of the amide bond has been a cornerstone of organic synthesis, often relying on time-consuming methods that require harsh reagents and significant energy input. Conventional heating, for[1] instance, can necessitate reaction times extending from hours to even days, often with modest yields. The advent of Microwave-A[2][3]ssisted Organic Synthesis (MAOS) has revolutionized this landscape, offering a rapid, efficient, and environmentally conscious alternative. This technology leverages[4][5][6] the ability of microwave irradiation to directly and uniformly heat the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.

These application notes [4][7][8]provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of N-aryl-2-chloropropanamides. We will delve into the mechanistic underpinnings of this powerful technique, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for this specific class of compounds.

The "Why": Causality Behind Microwave Enhancement

The remarkable efficiency of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional methods.

-

Dielectric Heating: Microwaves interact directly with polar molecules in the reaction mixture, causing them to rapidly align and realign with the oscillating electric field. This rapid molecular moti[8]on generates heat volumetrically and homogeneously throughout the sample. This is in stark contrast[7][8] to conventional heating, which relies on slower, inefficient heat transfer from an external source through the vessel walls.

-

Superheating Effect: In sealed-vessel microwave reactors, solvents can be heated to temperatures well above their atmospheric boiling points, creating significant internal pressure. This "superheating" drama[9][10]tically accelerates reaction kinetics, often reducing reaction times from hours to mere minutes.

This direct and rapid en[10]ergy transfer not only accelerates the desired reaction but also often minimizes the formation of side products, leading to cleaner reaction profiles and simplifying subsequent purification steps.

Visualizing the Wo[5][7]rkflow: From Reactants to Product

The general workflow for the microwave-assisted synthesis of N-aryl-2-chloropropanamides is a streamlined process designed for efficiency and reproducibility.

Caption: General workflow for microwave-assisted N-aryl-2-chloropropanamide synthesis.

Core Protocol: Solvent-Free Synthesis of N-aryl-2-chloropropanamides

This protocol details a highly efficient, solvent-free method for the synthesis of N-aryl-2-chloropropanamides. The absence of a solvent aligns with the principles of green chemistry, reducing waste and simplifying product isolation. This approach has been sh[5][11]own to be effective for the acylation of anilines.

Materials:

-

Subs[2]tituted Aryl Amine (1.0 mmol)

-

2-Chloropropanoyl Chloride (1.2 mmol)

-

Dedicated microwave reactor for organic synthesis with appropriate safety features

-

Microwave process via[9][10][12]l (10 mL) equipped with a Teflon septum and aluminum crimp cap

-

Magnetic stir bar

[9]Step-by-Step Methodology:

-

Reagent Preparation: In a fume hood, add the substituted aryl amine (1.0 mmol) to a 10 mL microwave process vial containing a magnetic stir bar.

-

Acylating Agent Addition: Carefully add 2-chloropropanoyl chloride (1.2 mmol) to the vial.

-

Vessel Sealing: Tightly seal the vial with a Teflon septum and an aluminum crimp cap. Caution: Proper sealing is crucial to contain the pressure generated during the reaction.

-

Microwave Irradiati[9]on: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

-

Temperature: 120 °C

-

Time: 5 minutes

-

Power: 200 W (or as determined by the instrument's power control to maintain the target temperature)

-

-

Cooling: After the irradiation is complete, allow the reaction vial to cool to a temperature below 50 °C before carefully removing it from the microwave cavity. This is a critical safety[9] step to prevent accidental depressurization of the hot vial.

-

Product Isolation and Purification:

-

Quench the reaction mixture by carefully adding cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Data Presentation: Comparative Analysis

The advantages of the microwave-assisted approach are clearly demonstrated when compared to conventional heating methods.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | 5 - 10 minutes | 5 - 6 hours |

| Typic[2]al Yield | 5[2]0 - 80% | Often lower than microw[2]ave method |

| Energy Consumption[3] | Significantly lower | Higher |

| Solvent Us[4][5]age | Solvent-free conditions are often possible | Typically requires a so[5][11]lvent |

| Product Purity | Generally higher, with fewer by-products | May require more extens[4][6]ive purification |

Troubleshooting and Field-Proven Insights

Low Yield:

-

Insufficient Temperature/Time: While microwave synthesis is rapid, some less reactive anilines may require slightly higher temperatures or longer irradiation times. Incrementally increase the temperature (e.g., in 10 °C steps) or time (e.g., in 2-minute intervals).

-

Reagent Purity: Ensure the purity of the starting materials, as impurities can interfere with the reaction.

-

Stirring: Inadequate stirring can lead to localized superheating and decomposition. Ensure the magnetic stir [12]bar is functioning correctly.

By-product Formation:

-

Overheating: Excessive temperatures can lead to the degradation of reactants or products. Optimize the temperature to find the balance between reaction rate and selectivity.

-

Stoichiometry: A slight excess of the acylating agent is typically used. However, a large excess can lead to the formation of di-acylated products.

Safety Considerations:

-

Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade microwav[10][12]e reactors are equipped with essential safety features for monitoring temperature and pressure.

-

Proper Vessel Handl[9][12]ing: Always use microwave process vials designed to withstand high pressures and temperatures. Ensure they are not scrat[9]ched or damaged.

-

Cooling: Always allow the reaction vessel to cool to a safe temperature before opening to prevent the violent release of pressure.

-

Fume Hood: All ma[9]nipulations should be performed in a well-ventilated fume hood.

Conclusion: A Gree[13]ner, Faster Future for Amide Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of N-aryl-2-chloropropanamides. By offering dramatically reduced reaction times, improved yields, and the potential for solvent-free conditions, this technology aligns with the principles of green chemistry and provides a powerful tool for researchers in drug discovery and development. The protocols and insight[4][5][7]s provided here serve as a robust starting point for the successful implementation of this transformative technique.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. [Link]

-

specific effects of microwave - Solid supported reaction. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

-

Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions - Taylor & Francis. [Link]

-

Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. [Link]

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - MDPI. [Link]

-

Microwave-assisted clean synthesis of amides via aza-wittig reaction under solvent-free condition - SciELO. [Link]

-

Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system - RSC Publishing. [Link]

-

Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions - ResearchGate. [Link]

-

Safety Considerations for Microwave Synthesis - CEM Corporation. [Link]

-

6 - Organic Syntheses Procedure. [Link]

-

Microwave Synthesis - Organic Chemistry Portal. [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

-

Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. [Link]

-

Microwave–assisted efficient synthesis of toluidine derivative “2-chloro-n-p-tolylacetamide. [Link]

-

Microwave-Assisted Synthesis of E-Aldimines, N-Heterocycles, and H2 by Dehydrogenative Coupling of Benzyl Alcohol and Aniline Derivatives Using CoCl2 as a Catalyst | Request PDF - ResearchGate. [Link]

-

Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC - NIH. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. [Link]

-

Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate - PMC. [Link]

-

Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - SciSpace. [Link]

-

Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals - PMC. [Link]

-

Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. [Link]

-

Microwave Assisted Synthesis, Spectral and Antifungal Studies of 2-Phenyl-N,N′-bis(pyridin-4-ylcarbonyl)butanediamide Ligand and Its Metal Complexes - PMC. [Link]

-

Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis - CEM Corporation. [Link]

-

MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE Ajay Kharche*, Sandeep Waghulde, Nilesh Gorde, Dr. Mohan Kale Konkan Gyanpe - Sciforum. [Link]

Sources

- 1. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]

- 4. ijrpas.com [ijrpas.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Microwave Synthesis [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Safety Considerations for Microwave Synthesis [cem.com]

Troubleshooting & Optimization

Technical Support Center: Acylation of 4-Fluoro-3-nitroaniline

Topic: Improving Yield & Selectivity in Deactivated Aniline Acylation Ticket ID: CHEM-SUP-4F3N-ACYL Status: Open

Executive Summary: The "Push-Pull" Challenge

Welcome to the technical support guide for acylating 4-fluoro-3-nitroaniline . If you are experiencing low yields (<50%) or unidentifiable byproducts, you are likely fighting two competing electronic behaviors intrinsic to this substrate:

-

Nucleophilic Deactivation (The Yield Killer): The nitro group (

) at the 3-position is strongly electron-withdrawing. It pulls electron density away from the aromatic ring, significantly reducing the nucleophilicity of the amine ( -

Electrophilic Activation (The Side-Reaction Trap): The nitro group is ortho to the fluorine atom. This activates the fluorine toward Nucleophilic Aromatic Substitution (

) . If you use harsh conditions (high heat, strong nucleophilic bases), you risk displacing the fluorine instead of acylating the amine.

This guide provides an optimized protocol using Hyper-Nucleophilic Catalysis to solve the reactivity issue while maintaining mild conditions to prevent side reactions.

Optimized Experimental Protocol

Objective: Synthesis of

Reagents & Setup

| Component | Role | Specification |

| Substrate | 4-Fluoro-3-nitroaniline | Limiting Reagent (1.0 equiv) |

| Acylating Agent | Acyl Chloride (R-COCl) | 1.1 – 1.2 equiv (Freshly distilled if possible) |

| Base | DIPEA (Hünig's Base) | 1.2 – 1.5 equiv (Non-nucleophilic acid scavenger) |

| Catalyst | DMAP | 10 – 20 mol% (Crucial for turnover) |

| Solvent | Dry THF or DCM | Anhydrous (Moisture kills the acyl chloride) |

Step-by-Step Workflow

-

Dissolution (Critical):

-

In a flame-dried round-bottom flask under inert atmosphere (

or Ar), dissolve 4-fluoro-3-nitroaniline (1.0 eq) and DMAP (0.1 eq) in anhydrous THF (Tetrahydrofuran). -

Note: If the substrate does not dissolve in DCM (Dichloromethane), use THF. Avoid DMF if possible due to workup difficulty, but use it if solubility is strictly required.

-

-

Base Addition:

-

Add DIPEA (1.2 eq) via syringe.

-

Cool the reaction mixture to

(Ice bath). -

Why? Cooling prevents the exotherm from triggering the unwanted

displacement of fluorine.

-

-

Acylation:

-

Add the Acyl Chloride (1.1 eq) dropwise over 10–15 minutes.

-

Observation: A precipitate (DIPEA

HCl salts) should form immediately.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature naturally.

-

Stir for 3–6 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the aniline starting material.

-

-

Workup:

-

Quench with saturated aqueous

. -

Extract with EtOAc or DCM.

-

Wash organic layer with 1M HCl (to remove DMAP/DIPEA)

Water -

Dry over

and concentrate.

-

Troubleshooting Guide

Use the following decision tree and table to diagnose specific failures.

Visual Troubleshooting Logic

Figure 1: Diagnostic flowchart for acylation failures. Follow the path based on your TLC/LC-MS observations.

Detailed Symptom & Solution Table

| Symptom | Probable Cause | Corrective Action |

| Starting Material Remains | Low Nucleophilicity: The aniline is too deactivated for the current conditions. | Add Catalyst: Ensure DMAP is present.[2][3] If using anhydride, switch to Acyl Chloride . |

| New Spot (Lower Rf) | Hydrolysis: Moisture in the solvent destroyed the acyl chloride before it reacted. | Dry Solvents: Distill DCM/THF or use molecular sieves. Increase acyl chloride to 1.5 eq. |

| Product has wrong NMR (Missing F signal) | Change Base: Switch from nucleophilic bases (like Pyridine/TEA) to sterically hindered DIPEA . Lower Temp: Keep reaction at | |

| Precipitate in Reaction | Solubility Issue: The nitroaniline is crashing out in non-polar solvents. | Change Solvent: Switch from DCM to THF or DMF . |

Scientific Rationale (The "Why")

Mechanism: The Steglich/DMAP Cycle

Why is DMAP required? A standard base (TEA) only acts as an acid scavenger. DMAP acts as a nucleophilic catalyst .[2][4]

-

DMAP attacks the acyl chloride to form a highly reactive

-acylpyridinium ion . -

This intermediate is more electrophilic than the original acyl chloride.

-

The deactivated aniline (which struggles to attack the acyl chloride) can successfully attack this "super-activated" intermediate.

-

DMAP is regenerated.[1]

Figure 2: The catalytic cycle of DMAP. The formation of the N-acylpyridinium salt lowers the activation energy for the deactivated aniline.

Frequently Asked Questions (FAQs)

Q: Can I use acetic anhydride instead of acetyl chloride?

A: Yes, but the reaction will be significantly slower. If you must use anhydride, you must use DMAP and potentially heat the reaction to

Q: Why did my reaction turn deep yellow/orange?

A: Nitroanilines are naturally yellow. However, a shift to deep orange/red often indicates the formation of a Meisenheimer complex , which is the intermediate for the

Q: Can I use Pyridine as both solvent and base? A: For simple anilines, yes. For 4-fluoro-3-nitroaniline, pyridine is risky. It is nucleophilic enough to potentially displace the fluorine at high temperatures (forming a pyridinium salt). It is safer to use a non-nucleophilic solvent (DCM/THF) and a hindered base (DIPEA).

References

-

BenchChem. 4-Fluoro-3-nitroaniline Protocol & Properties. (General reactivity and physical properties of the substrate).[5]

-

Liu, Z., et al. "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation."[1] Organic Letters, 2014.[1] (Mechanistic validation of DMAP in acylation).

-

Master Organic Chemistry.

): Introduction and Mechanism. (Theoretical grounding for the fluorine displacement side-reaction). -

Boppisetti, J. K. "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway."[3] Eastern Illinois University Theses, 2003. (Detailed kinetics of DMAP catalysis).

Sources

- 1. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa" by Jagadish K. Boppisetti [thekeep.eiu.edu]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Precision Control in Aniline Acylation

Case ID: ACY-2024-BIS Subject: Minimizing Bis-Acylation (Imide Formation) in Aniline Coupling Status: Open for Resolution Assigned Specialist: Senior Application Scientist

Diagnostic & Mechanism: The "Over-Acylation" Trap

User Question: I am coupling an aniline with an acid chloride. Despite using 1:1 stoichiometry, I observe ~15% of the bis-acylated (imide) side product. Why is the amide product reacting again?

Technical Analysis: The formation of the bis-acylated product (imide) is counter-intuitive because the amide nitrogen is significantly less nucleophilic than the starting aniline due to resonance delocalization of the lone pair into the carbonyl.

However, two critical factors drive this side reaction:

-

Acidity Shift: The N-H proton of the formed amide is much more acidic (

) than the aniline amine protons ( -

Reagent Availability: If the acyl chloride is added too quickly or without adequate mixing, localized zones of high reagent concentration effectively create "forcing conditions" for the already-formed amide.

Pathway Visualization

The following diagram illustrates the competitive pathways. Note the "Danger Zone" where the mono-amide converts to the imide.

Caption: Kinetic pathway showing the critical role of amide deprotonation in accelerating bis-acylation.

Optimization Protocols: Prevention Strategies

User Question: How do I adjust my protocol to stop this?

Solution: You must decouple the formation of the amide from the deprotonation of the amide. This is achieved through specific base selection and phase control.

Strategy A: Schotten-Baumann Conditions (Biphasic)

This is the gold standard for suppressing bis-acylation. By using a biphasic system (Water/Organic), the aniline reacts at the interface or in the organic phase, but the inorganic base stays in the water. The formed amide is lipophilic and retreats into the organic phase, effectively "hiding" from the base and preventing deprotonation.

Protocol:

-

Dissolve: Aniline (1.0 equiv) in DCM or Ethyl Acetate.

-

Prepare Base: 10% Aqueous NaOH or Na₂CO₃ (2.0 - 3.0 equiv).

-

Combine: Add aqueous base to the organic layer.[1] Stir vigorously (high RPM is critical for interfacial surface area).

-

Add Reagent: Add Acyl Chloride (1.05 equiv) dropwise at 0°C.

-

Mechanism of Protection: The acyl chloride hydrolyzes slowly in water but reacts fast with aniline. The amide product remains in DCM, isolated from the hydroxide ions in the water, preventing imide formation.

Strategy B: Homogeneous Low-Temperature Control

If you must use anhydrous conditions (e.g., water-sensitive substrates), you must control the base strength and temperature strictly.

Protocol:

-

Solvent: DCM or THF (Anhydrous).

-

Base: Pyridine (1.1 equiv) or NaHCO₃ (solid suspension). Avoid TEA/DIPEA if possible, as they can sometimes promote solubility of the amide salt or act as nucleophilic catalysts.

-

Temperature: Cool to -10°C to -20°C .

-

Addition: Add Acyl Chloride (0.95 - 1.0 equiv) as a dilute solution over 30+ minutes. Starving the reaction of acylating agent prevents the secondary reaction.

Comparative Base Selection Guide

| Base System | Risk of Bis-Acylation | Mechanism of Protection | Recommended For |

| Aq. NaOH / DCM | Lowest | Phase separation prevents amide deprotonation. | Standard, robust substrates. |

| Solid NaHCO₃ / THF | Low | Heterogeneous base reacts slowly; keeps pH neutral. | Acid-sensitive substrates.[1][2] |

| Pyridine | Medium | Forms acyl-pyridinium intermediate; buffers pH. | Sluggish anilines. |

| TEA / DIPEA | High | Homogeneous strong base; can solubilize intermediates. | Not recommended for selectivity. |

Troubleshooting & Remediation: The "Save" Button

User Question: I already ran the reaction and have a mixture of 80% product and 20% bis-acylated impurity. The spots are too close to separate by column. Is the batch ruined?

Solution: No. The bis-acylated (imide) bond is significantly more labile (unstable) toward hydrolysis than the mono-acylated amide bond. You can selectively cleave the extra group.

Selective Hydrolysis Protocol

This method exploits the fact that the imide carbonyl is more electrophilic due to the electron-withdrawing effect of the second carbonyl group.

-

Dissolve: Take the crude mixture (Product + Impurity) in THF/Methanol (3:1).

-

Reagent: Add LiOH (1.0 M aq) or K₂CO₃ (sat. aq) .[1][2][3][4]

-

Conditions: Stir at Room Temperature. Monitor by TLC every 15 minutes.

-

Observation: The upper "bis" spot should disappear, converting back to the lower "mono" spot.

-

-

Quench: Once the bis-product is consumed, immediately neutralize with dilute HCl or Ammonium Chloride. Do not let it stir overnight, or you will eventually hydrolyze the mono-amide.

Decision Tree for Troubleshooting

Caption: Logic flow for diagnosing root causes and selecting the correct remediation strategy.

References

-

Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link]

-

Selectivities in acylation of primary and secondary amine. Indian Journal of Chemistry / ResearchGate.[5] (Discusses chemoselectivity and side products). [Link]

-

Biocatalytic Monoacylation of Symmetrical Diamines. ACS Publications. (Highlights the difficulty of chemical monoacylation and enzymatic alternatives). [Link]

-

Reactions of Arylamines (Electrophilic Substitution & Protection). Chemistry LibreTexts. (Explains the reactivity differences between amines and amides). [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]

- 3. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Controlling exotherms during the addition of acid chlorides to anilines

Ticket Category: Exotherm Control & Process Safety Subject: Controlling exotherms during the addition of acid chlorides to anilines Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermodynamics of Danger

User Query: “Why does my reaction temperature spike so violently even on a 5g scale?”

Technical Insight: The reaction between an acid chloride and an aniline is a classic nucleophilic acyl substitution.[1] However, it is thermodynamically driven by the formation of a highly stable amide bond and the breaking of a reactive C-Cl bond.

The enthalpy of reaction (

-

A 1 mol scale reaction releases enough energy to boil ~1.5 L of Dichloromethane (DCM) almost instantly if adiabatic.

-

The Trap: The reaction kinetics are extremely fast (

). This means the reaction is "mixing controlled." Heat is released as fast as you add the reagent. If you add the acid chloride faster than your cooling system can remove the heat, you risk a thermal runaway.

The "Square Wave" Concept

In an ideal semi-batch process, the heat flow (

Standard Operating Procedures (SOPs)

Protocol A: Anhydrous Conditions (High Solubility Products)

Best for: Lipophilic amides, water-sensitive substrates.

-

Setup: 3-neck RBF with overhead stirring (magnetic stirring is insufficient for slurries), internal temperature probe, and pressure-equalizing addition funnel.

-

Charge: Aniline (1.0 equiv), Dry DCM (10-15 volumes), and Tertiary Amine Base (TEA or DIPEA, 1.1–1.5 equiv).

-

Cooling: Cool to 0°C . Note: Going too cold (<-20°C) can precipitate the aniline, stalling the reaction until it warms up and runs away.

-

Addition: Dissolve Acid Chloride (1.05 equiv) in minimal DCM. Add dropwise.

-

Critical Limit: Maintain

.[2]

-

-

Quench: Add 1M HCl (aq) to solubilize the ammonium salts and remove excess aniline.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up, cost-reduction, handling simple anilines.

-

Charge: Aniline (1.0 equiv) in DCM or Ether.

-

Base Layer: Add 10% NaOH or Na2CO3 (2.0–3.0 equiv).

-

Addition: Add neat Acid Chloride or solution slowly.

-

Mechanism: The base neutralizes the HCl byproduct in the aqueous phase, preventing the aniline-HCl salt from crashing out in the organic phase [3].

Data Presentation: Solvent & Base Selection

| Parameter | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Toluene |

| Heat Capacity ( | Low (Bad for heat absorption) | Medium | High (Good thermal buffer) |

| Boiling Point | 40°C (Flash boil risk) | 66°C | 110°C |

| Salt Solubility | Moderate | Low (Salts crust easily) | Very Low (Thick slurries) |

| Recommendation | Standard (High solubility) | Alternative (If DCM restricted) | Scale-up (Safer, but solubility issues) |

Troubleshooting Center (Q&A)

Ticket #AC-101: "The reaction turned into a solid brick."

User: I added the acid chloride to the aniline in Toluene. Halfway through, the stirrer seized up. What happened?

Diagnosis: Salt Precipitation. You generated Aniline Hydrochloride (or the TEA-HCl salt) which is insoluble in Toluene. This creates a "crust" that insulates pockets of unreacted material. Solution:

-

Immediate Fix: Add a co-solvent like DCM or THF to solubilize the crust. If using Schotten-Baumann, add more water.[3]

-

Prevention: Use a "High Dilution" protocol (20 volumes solvent) or switch to a biphasic system where the salt dissolves in the water layer.

Ticket #AC-102: "My temperature spiked 20°C in 10 seconds."

User: I was adding the reagent via syringe. The temperature jumped from 0°C to 25°C instantly.

Diagnosis: Dosing Rate Exceeded Cooling Capacity.

You entered the "Adiabatic Zone." The heat release rate (

-

Immediate Fix: STOP ADDITION immediately. Maximize stirring speed to dissipate the hot spot.

-

Calculation: Calculate the Maximum Dosing Rate (

) :

Ticket #AC-103: "Low yield and starting material remains."

User: I kept the reaction very cold (-78°C) to be safe. After 4 hours, I still have 50% aniline left.

Diagnosis: Kinetic Stalling. While safety is paramount, -78°C is often too cold for acylation of electron-deficient anilines. Furthermore, the viscosity at this temperature may prevent mixing. Solution:

-

Adjustment: Warm to 0°C. The reaction is fast but requires some thermal energy to overcome activation barriers, especially for deactivated anilines.

-

Check: Ensure you aren't just hydrolyzing the acid chloride with wet solvent.

Visual Logic & Workflows

Diagram 1: Process Safety Logic Flow

Caption: Decision tree for managing thermal runaways and solid formation during addition.

Diagram 2: Experimental Setup (Schotten-Baumann)

Caption: Biphasic setup to manage HCl salts and heat simultaneously.

References

-

Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition.[4] Elsevier, 2017. (Key source for heat of reaction data and specific incompatibility of anilines/acid chlorides).

- Stoessel, F.Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008.

-

BenchChem. Application Notes and Protocols for the Schotten-Baumann Reaction. (Specific protocols for biphasic amide synthesis).

-

Occupational Safety and Health Administration (OSHA). Aniline - Hazardous Substance Fact Sheet. (Safety data regarding aniline toxicity and handling).

-

Grokipedia. Schotten–Baumann reaction mechanism and conditions. (General overview of the biphasic mechanism).

Sources

Validation & Comparative

HPLC Method Development Guide: Separation of Nitro-Phenyl Amide Impurities

Executive Summary

The Challenge: Nitro-phenyl amides (e.g., nitroacetanilide derivatives) present a classic chromatographic problem: positional isomerism . The ortho-, meta-, and para- isomers possess nearly identical hydrophobicities (logP), rendering standard alkyl-bonded phases (C18) ineffective for baseline resolution.

The Solution: This guide establishes a protocol shifting from "Hydrophobic Subtraction" to "Electrostatic/Shape Selectivity." By utilizing Pentafluorophenyl (PFP) stationary phases combined with protic solvents (Methanol), researchers can exploit specific

Part 1: The Mechanistic Failure of C18

To solve the separation, one must understand why the standard approach fails.

-

Analytes: Nitro-phenyl amides contain a phenyl ring, a strongly electron-withdrawing nitro group (

), and an amide group. -

The C18 Trap: Standard C18 columns separate based on hydrophobic expulsion from the mobile phase.

-

Problem: The meta- and para- isomers of nitro-phenyl amides often have logP differences of

. -

Result: On C18, these isomers co-elute as a single, broad peak.

-

Comparative Column Performance

The following table summarizes the performance of three stationary phases for a mixture of o-, m-, and p- nitroacetanilide.

| Feature | C18 (Alkyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |

| Primary Mechanism | Hydrophobicity (Dispersive) | Hydrophobicity + mild | |

| Selectivity ( | 1.02 (Co-elution) | 1.08 (Partial Separation) | 1.15 - 1.30 (Baseline) |

| Electronic Character | Neutral | Electron Rich (Donor) | Electron Deficient (Acceptor) |

| Recommendation | Not Recommended | Alternative | Primary Choice |

Part 2: The "Golden" Protocol – PFP & Methanol

The separation of nitro-aromatics requires a specific "lock-and-key" electronic interaction.

Stationary Phase: The Fluorine Effect

The PFP phase consists of a phenyl ring with five fluorine atoms. Fluorine is highly electronegative, creating an electron-deficient aromatic ring.

-

Mechanism: The nitro-phenyl amide analytes are electron-rich (due to the amide) or have strong dipoles (nitro group). The PFP phase acts as a Lewis acid (electron acceptor), interacting strongly with the analytes.

-

Shape Selectivity: The rigid PFP ring can discriminate between the steric bulk of an ortho- substituent versus the planar nature of a para- substituent.

Mobile Phase: The Solvent Competition Rule

CRITICAL INSIGHT: Do NOT use Acetonitrile (ACN) as your primary organic modifier if you are struggling with resolution.

-

Acetonitrile (

): Contains a triple bond with its own -

Methanol (

): A protic solvent with no

Rule of Thumb: Switching from ACN to MeOH on a PFP column often doubles the resolution (

) for aromatic isomers.

Visualizing the Interaction

The following diagram illustrates the decision logic and the mechanistic interaction.

Caption: Decision tree highlighting the necessity of PFP phases and Methanol for separating aromatic isomers.

Part 3: Step-by-Step Method Development Protocol

Step 1: Initial Conditions (Screening)

-

Column: PFP (Pentafluorophenyl) or F5,

mm, 3 µm or 5 µm. -

Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape).

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature:

(Lower temperatures favor

Step 2: Gradient Optimization

Start with a generic gradient to assess retention.

-

T0: 5% B

-

T20: 95% B

-

T25: 95% B

Optimization Logic: If the isomers elute early and bunched together, flatten the gradient slope. For nitro-phenyl amides, they often elute in the 40-60% Methanol range.

-

Optimized Gradient Example: 20% B to 70% B over 20 minutes.

Step 3: Wavelength Selection

Nitro-aromatics have distinct UV spectra.

-

Primary: 254 nm (Aromatic ring).

-

Secondary: 270-280 nm (Nitro group conjugation).

-

Action: Extract UV spectra from a PDA (Photodiode Array) detector to confirm peak purity, especially for the meta/para pair.

Part 4: Experimental Validation Data

The following data represents a typical validation set for this method type.

System Suitability Test (SST) Criteria:

| Parameter | Acceptance Criteria | Typical Result (PFP/MeOH) |

| Resolution ( | ||

| Tailing Factor ( | ||

| Retention Time %RSD (n=6) | ||

| Signal-to-Noise (LOQ) |

Part 5: Troubleshooting & Self-Validation

Issue 1: Retention Drift

-

Cause: PFP columns are sensitive to "wetting" and equilibration.

-

Fix: Ensure the column is equilibrated with at least 20 column volumes when switching between ACN and MeOH. The fluorine surface requires time to establish a stable solvation layer.

Issue 2: Peak Inversion

-

Cause: In rare cases, changing the % Methanol can swap the elution order of meta- and para- isomers due to subtle changes in the solvation shell.

-

Validation: Always run individual standards of each isomer during development to confirm identity; do not rely solely on relative retention times from literature.

Workflow Diagram: Method Lifecycle

Caption: The four-stage lifecycle for validating nitro-phenyl amide separation.[3][4][5][6][7][8]

References

-

Phenomenex. (2020).[9] Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.Link

-

Waters Corporation. (2021). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns.Link

-

Shimadzu. (2022). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns.Link

-

Advanced Chromatography Technologies (ACE). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[10][8]Link

-

Yang, M., et al. (2005).[11] "Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column." Journal of Chromatography A, 1097(1-2), 124-129.[11] Link

Sources

- 1. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]

- 2. nacalai.com [nacalai.com]

- 3. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]

- 4. In preparation of p-nitroacetanilide another mirror product is formed - askIITians [askiitians.com]

- 5. researchgate.net [researchgate.net]

- 6. magritek.com [magritek.com]

- 7. ERIC - EJ943671 - Radial Chromatography for the Separation of Nitroaniline Isomers, Journal of Chemical Education, 2011-Sep [eric.ed.gov]

- 8. hplc.eu [hplc.eu]

- 9. Impact of MeCN/MeOH Ratios in LC | Phenomenex [phenomenex.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: TLC Visualization of Fluorinated Nitro-Aromatic Compounds

Executive Summary

Fluorinated nitro-aromatic compounds are ubiquitous intermediates in the synthesis of pharmaceuticals and agrochemicals, valued for the metabolic stability imparted by the carbon-fluorine (C-F) bond. However, visualizing these compounds on Thin Layer Chromatography (TLC) plates presents a unique challenge: the C-F bond is chemically inert to most standard stains, and the nitro group (

This guide details three validated protocols to visualize these compounds. While UV (254 nm) is the standard non-destructive method, chemical derivatization is required for high-specificity identification. We compare the Reductive Amination Protocol (Gold Standard) against the Janovsky Reaction (Rapid Screen), demonstrating why the electronic nature of fluorine makes these specific methods highly effective.

Mechanistic Foundations

To select the correct stain, one must understand the electronic environment of the target molecule.

-

The "Invisible" Fluorine: There is no standard, robust TLC stain that directly reacts with the C-F bond due to its high bond dissociation energy. Visualization must rely on the aromatic ring or the nitro substituent.

-

The Nitro "Handle": The nitro group is a strong electron-withdrawing group (EWG). It can be chemically reduced to an amine (which stains easily) or attacked by nucleophiles.

-

The Fluorine Activation: In fluorinated nitro-aromatics, the fluorine atom exerts a strong inductive effect (

), pulling electron density from the ring. This makes the ring highly electron-deficient, significantly enhancing its reactivity toward nucleophilic stains (like the Janovsky reagent) compared to non-fluorinated analogues.

Visualization Logic Flow

The following decision tree illustrates the selection process for the optimal visualization method.

Figure 1: Decision matrix for selecting the appropriate visualization protocol based on compound properties and required sensitivity.

Comparative Analysis of Staining Methods

The following table summarizes the performance of the three primary methods for fluorinated nitro-aromatics.

| Feature | Method A: UV (254 nm) | Method B: SnCl₂ Reduction + Ninhydrin | Method C: Janovsky Reaction |

| Mechanism | Fluorescence Quenching | Reduction ( | Nucleophilic attack (Meisenheimer Complex) |

| Sensitivity | Moderate (depends on conjugation) | High (nanogram range) | Moderate to High (structure dependent) |

| Selectivity | Low (shows all aromatics) | High (specific to reducible nitrogens) | High (specific to activated aromatics) |

| Destructive? | No | Yes | Yes |

| Fluorine Effect | Minimal | None | Enhancing (F stabilizes the colored complex) |

| Prep Time | Instant | 15-20 mins (requires heating) | 5 mins (spray and view) |

Detailed Experimental Protocols

Method A: The "Gold Standard" – SnCl₂ Reduction + Ninhydrin

This is the most robust method. Since nitro groups do not react with Ninhydrin, we must first reduce them to amines in situ on the TLC plate.

Reagents:

-

Solution I (Reductant): 10% Tin(II) Chloride (

) in 2M HCl (Freshly prepared is best, though stable for ~1 week). -

Solution II (Stain): 0.3% Ninhydrin in n-butanol containing 3% acetic acid.[1]

Protocol:

-

Elution: Run the TLC plate and dry it thoroughly to remove solvent traces.[2][3]

-

Reduction: Dip the plate into Solution I or spray heavily.

-

Heat (Step 1): Heat the plate at 100°C for 3–5 minutes. Observation: The spot may turn faint yellow (formation of amine).

-

Stain: Allow the plate to cool slightly, then dip/spray with Solution II (Ninhydrin).

-

Heat (Step 2): Heat at 110°C for 2–3 minutes.

-